molecular formula C26H38N8O6 B12534912 L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine CAS No. 798540-92-8

L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine

Cat. No.: B12534912
CAS No.: 798540-92-8
M. Wt: 558.6 g/mol
InChI Key: GLJOPXPEJFXTRD-KUJASMOPSA-N
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Description

Chemical Identity and Nomenclature

The peptide L-tryptophyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-threonine comprises four amino acid residues with distinct modifications. Its systematic IUPAC name is derived from the sequence:

  • L-Tryptophan (indole-containing side chain)
  • L-Proline (cyclic secondary amine)
  • N⁵-(diaminomethylidene)-L-ornithine (modified ornithine with guanidino group)
  • L-Threonine (β-hydroxylated side chain)

The N⁵-(diaminomethylidene) modification on ornithine introduces a guanidine moiety, structurally analogous to arginine but with distinct stereoelectronic properties. This modification is denoted in IUPAC nomenclature as N~5~-(diaminomethylidene)-L-ornithine, reflecting the substitution at the δ-nitrogen position.

Molecular Formula : C₃₃H₅₀N₁₀O₈
SMILES Notation :

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](Cc2c[nH]c3c2cccc3)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)O)N

This linear notation encodes stereochemistry and connectivity, highlighting the proline ring (CCC[C@H]1) and tryptophan indole (c2c[nH]c3c2cccc3).

Historical Context of Tetrapeptide Research

Tetrapeptides have been pivotal in elucidating structure-activity relationships in bioactive molecules. Early studies on tuftsin (Thr-Lys-Pro-Arg) demonstrated how tetrapeptides modulate immune responses through macrophage activation. Similarly, endomorphins (Tyr-Pro-Trp-Phe-NH₂) revealed the critical role of aromatic residues in opioid receptor binding.

The inclusion of N⁵-modified ornithine in this peptide parallels developments in arginine mimetics, such as pbf-protected arginine (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-D-arginine), used to enhance protease resistance in synthetic peptides. These historical advances underscore the strategic use of non-proteinogenic residues to fine-tune peptide stability and target affinity.

Biological Relevance of Non-Proteinogenic Amino Acid Components

The N⁵-(diaminomethylidene)-L-ornithine residue distinguishes this peptide from conventional sequences. Unlike proteinogenic arginine, this modification:

  • Alters pKa : The guanidino group’s pKa (~12.5) enhances cationic character at physiological pH, potentially improving interactions with anionic membranes or nucleic acids.
  • Constrains Flexibility : The planar guanidine group restricts side-chain rotation, favoring specific binding geometries.
  • Resists Degradation : Non-proteinogenic residues often evade recognition by proteases, extending biological half-life.

Comparative studies of ornithine derivatives in antimicrobial peptides (e.g., polymyxins) suggest that such modifications balance hydrophobicity and charge for membrane permeation. Similarly, the tryptophan-proline-threonine sequence may confer amphipathic properties, enabling interactions with lipid bilayers or protein pockets.

Properties

CAS No.

798540-92-8

Molecular Formula

C26H38N8O6

Molecular Weight

558.6 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C26H38N8O6/c1-14(35)21(25(39)40)33-22(36)19(8-4-10-30-26(28)29)32-23(37)20-9-5-11-34(20)24(38)17(27)12-15-13-31-18-7-3-2-6-16(15)18/h2-3,6-7,13-14,17,19-21,31,35H,4-5,8-12,27H2,1H3,(H,32,37)(H,33,36)(H,39,40)(H4,28,29,30)/t14-,17+,19+,20+,21+/m1/s1

InChI Key

GLJOPXPEJFXTRD-KUJASMOPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N)O

Origin of Product

United States

Scientific Research Applications

L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine exhibits a range of biological activities that make it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs show significant antimicrobial effects against various pathogens. For instance, studies have demonstrated that modifications in the structure can enhance the compound's efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.

Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound have revealed promising results against multiple cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, indicating potential for development as an anticancer agent.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in critical metabolic pathways. For example, related compounds have shown inhibitory effects on acetylcholinesterase, which is significant in the context of neurodegenerative diseases.

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

Antimicrobial Treatments

Given its antimicrobial properties, this compound could be developed into novel antimicrobial agents to combat resistant bacterial strains. The structure-activity relationship (SAR) studies are essential to optimize its efficacy.

Cancer Therapy

The selective cytotoxicity observed in cancer cell lines positions this compound as a candidate for further development in cancer therapy. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic index.

Neurological Disorders

As an enzyme inhibitor, this compound might be explored for its potential in treating neurodegenerative conditions by modulating neurotransmitter levels.

Research Findings and Case Studies

A series of studies have been conducted to assess the biological activity and therapeutic potential of this compound:

Activity Type Description References
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of structurally related compounds, establishing a correlation between specific structural features and enhanced biological activity against resistant strains .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests revealed that compounds similar to this compound exhibited IC50 values indicative of potent anticancer activity, suggesting a pathway for further drug development .

Comparison with Similar Compounds

Key Similarities:

  • N⁵-(diaminomethylidene) Modification: Both L-Tryptophyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-threonine and the heptapeptide L-Threonyl-L-lysyl-L-prolyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithine (CAS 88171-14-6) share the N⁵-(diaminomethylidene) group on ornithine. This modification likely confers similar metal-chelating properties or stability under physiological conditions.
  • Proline Residues : Both compounds contain proline, which restricts peptide flexibility and may promote specific secondary structures (e.g., β-turns).

Key Differences:

Property Target Compound Similar Compound
Amino Acid Sequence Trp-Pro-Orn(N⁵-diaminomethylidene)-Thr Thr-Lys-Pro-Lys-Thr-Lys-Pro-Orn(N⁵-diaminomethylidene)
Chain Length Tetrapeptide Heptapeptide
Functional Residues Tryptophan (hydrophobic/fluorescent), Threonine (polar) Lysine (basic), Threonine (polar), repeated motifs
Potential Applications Hypothetical: Chelation, enzyme inhibition, fluorescence probes Unknown (SDS emphasizes safety handling, suggesting laboratory/pharmaceutical use)

Research Findings and Limitations

  • Limited Direct Studies: No peer-reviewed studies specifically addressing L-Tryptophyl-L-prolyl-N⁵-(diaminomethylidene)-L-ornithyl-L-threonine were identified. Research on analogous N⁵-modified ornithine peptides is sparse, though guanidino-group modifications are known to enhance metal binding in other systems.
  • In contrast, the heptapeptide’s repeated lysine residues imply possible use in polycationic delivery systems .

Biological Activity

L-Tryptophyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a complex peptide that has garnered attention for its potential biological activities. This article delves into its synthesis, biological functions, and implications in various fields of research.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

  • Activation of Amino Acids : Using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
  • Coupling Reaction : The activated amino acids are coupled to the growing chain.
  • Deprotection : Protective groups are removed to allow subsequent additions.
  • Cleavage from Resin : The final peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA) .

2.1 Biological Functions

Research indicates that this compound exhibits several biological activities, including:

  • Cell Signaling : It plays a role in modulating cellular signaling pathways, potentially influencing cellular responses to stress and apoptosis .
  • Heat Shock Protein Induction : Studies have shown that threonine can enhance the expression of heat shock proteins (HSPs), which are crucial for cellular protection under stress conditions .

2.2 Mechanistic Insights

The compound's mechanism of action involves interaction with specific receptors or enzymes, modulating their activity. For instance, it may influence pathways related to:

  • Cellular Stress Response : By enhancing HSP expression, it may protect cells from damage during stress .
  • Metabolic Regulation : Its structure allows it to participate in metabolic processes, possibly affecting amino acid metabolism and transport .

3.1 Case Study: Heat Shock Proteins

A significant study demonstrated that treatment with threonine increased cytoplasmic HSP25 by 225% under certain conditions, indicating a protective role against cellular injury . This suggests that this compound could be beneficial in therapeutic contexts where cellular protection is critical.

3.2 Comparative Analysis of Similar Compounds

Compound NameKey FeaturesUnique Aspects
L-Tryptophyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-lysineContains phenylalanine and lysineDifferent amino acid composition alters biological activity
Glycyl-L-seryl-L-tryptophyl-L-tyrosyl-L-seryl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithineIncorporates tyrosine and methionineVariation in amino acid sequence influences stability and interaction profiles

This table illustrates how variations in amino acid composition can significantly impact biological activity and potential applications .

4. Applications in Medicine and Research

The potential applications of this compound span several fields:

  • Pharmacology : Investigated for its therapeutic effects, particularly in stress-related conditions .
  • Biochemistry : Used as a model compound for studying protein interactions and folding mechanisms .
  • Material Science : Its unique properties make it suitable for developing peptide-based materials .

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